SMPT SMPT SMPT is a heterobifunctional sulfhydryl- and amine-reactive cross-linker. SMPT is used often for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen. These immunotoxins produced with SMPT are highly potent as the cleavable disulfide imparts increased cytotoxicity compared to conjugates without a cleavable bond, such as those produced with SPDP. Also, next to the pyridine-2-thione in the spacer arm are a benzene ring and a methyl group adjacent to a carbon that hinders the disulfide bond, allowing exceptional conjugate stability in vivo. SMPT has the added benefit of being more stable to hydrolysis in aqueous solutions than other NHS cross-linkers.

Brand Name: Vulcanchem
CAS No.: 112241-19-7
VCID: VC20871981
InChI: InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3
SMILES: CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3
Molecular Formula: C18H16N2O4S2
Molecular Weight: 388.5 g/mol

SMPT

CAS No.: 112241-19-7

Cat. No.: VC20871981

Molecular Formula: C18H16N2O4S2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

SMPT - 112241-19-7

Specification

Description SMPT is a heterobifunctional sulfhydryl- and amine-reactive cross-linker. SMPT is used often for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen. These immunotoxins produced with SMPT are highly potent as the cleavable disulfide imparts increased cytotoxicity compared to conjugates without a cleavable bond, such as those produced with SPDP. Also, next to the pyridine-2-thione in the spacer arm are a benzene ring and a methyl group adjacent to a carbon that hinders the disulfide bond, allowing exceptional conjugate stability in vivo. SMPT has the added benefit of being more stable to hydrolysis in aqueous solutions than other NHS cross-linkers.

CAS No. 112241-19-7
Molecular Formula C18H16N2O4S2
Molecular Weight 388.5 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate
Standard InChI InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3
Standard InChI Key GKSPIZSKQWTXQG-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3
Canonical SMILES CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3

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